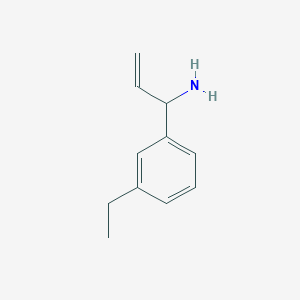

1-(3-Ethylphenyl)prop-2-EN-1-amine

CAS No.:

Cat. No.: VC17470440

Molecular Formula: C11H15N

Molecular Weight: 161.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15N |

|---|---|

| Molecular Weight | 161.24 g/mol |

| IUPAC Name | 1-(3-ethylphenyl)prop-2-en-1-amine |

| Standard InChI | InChI=1S/C11H15N/c1-3-9-6-5-7-10(8-9)11(12)4-2/h4-8,11H,2-3,12H2,1H3 |

| Standard InChI Key | UPEPXILXYWQTLR-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC(=CC=C1)C(C=C)N |

Introduction

General Overview

1-(3-Ethylphenyl)prop-2-EN-1-amine is an organic compound characterized by the presence of an amine functional group attached to a propenyl chain, which is further substituted with a 3-ethylphenyl group. The molecular structure suggests potential applications in organic synthesis and medicinal chemistry due to its conjugated system and amine functionality.

Synthesis

The synthesis of 1-(3-Ethylphenyl)prop-2-EN-1-amine typically involves:

-

Starting Material: A substituted benzaldehyde such as 3-ethylbenzaldehyde.

-

Reaction Pathway:

-

Formation of a propenal intermediate through aldol condensation.

-

Subsequent reductive amination using ammonia or primary amines.

-

Spectroscopic Characteristics

Spectroscopic techniques such as NMR, IR, and mass spectrometry are crucial for characterizing this compound:

-

NMR (Proton and Carbon):

-

Signals for aromatic protons on the phenyl ring.

-

Peaks corresponding to the ethyl substituent.

-

Chemical shifts for the alkene protons and amine group.

-

-

IR Spectroscopy:

-

Sharp peaks for N-H stretching (~3300 cm).

-

C=C stretching vibrations (~1600 cm).

-

-

Mass Spectrometry:

-

Molecular ion peak at .

-

Applications

The compound's structure suggests potential applications in:

-

Pharmaceutical Chemistry:

-

As an intermediate for synthesizing bioactive molecules.

-

Potential use in developing drugs targeting amine receptors.

-

-

Material Science:

-

Precursor for functionalized polymers or advanced materials.

-

-

Organic Synthesis:

-

Building block for creating complex aromatic compounds.

-

Biological Activity

While specific data on biological activity is limited, compounds with similar structures often exhibit:

-

Antimicrobial properties due to the presence of an amine group.

-

Potential activity as enzyme inhibitors or receptor modulators.

Challenges in Research

1-(3-Ethylphenyl)prop-2-EN-1-amine may present challenges such as:

-

Stability issues due to the conjugated alkene system.

-

Potential toxicity or reactivity associated with primary amines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume